4-chloro-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide
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Overview
Description
4-chloro-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide is a synthetic compound known for its unique structural properties and diverse applications. This molecule, characterized by the presence of chlorine, triazole, and sulfonamide functional groups, exhibits interesting chemical reactivity and potential bioactivity, making it significant in various scientific fields.
Mechanism of Action
Target of Action
The compound, also known as VU0636491-1 or F5122-1084, is a derivative of the 1,2,4-triazolo[4,3-b]pyridazine scaffold . This class of compounds is known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects
Mode of Action
Compounds with a similar structure, such as 1,2,4-triazolo[4,3-a]quinoxaline derivatives, have been synthesized as potential antiviral and antimicrobial agents . These compounds were synthesized via aromatic nucleophilic substitution, suggesting that VU0636491-1 might interact with its targets through similar mechanisms .
Biochemical Pathways
Compounds with a similar structure have been shown to exhibit diverse pharmacological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds , suggesting that VU0636491-1 might have similar properties.
Result of Action
Compounds with a similar structure have been shown to exhibit cytotoxicity at certain concentrations , suggesting that VU0636491-1 might have similar effects.
Action Environment
It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide typically involves multiple steps. The process begins with the preparation of the intermediate compounds, followed by coupling reactions under specific conditions. Key reagents might include:
Chlorosulfonic acid for introducing the sulfonamide group.
2-bromoethylamine hydrobromide for creating the ethylamine link.
Triazole and pyridazine derivatives for the triazolopyridazine core.
Standard coupling reagents such as EDC or DCC for amide bond formation.
Industrial Production Methods
On an industrial scale, production might involve:
Batch processing with stringent control over reaction parameters like temperature, pH, and time to ensure high yield and purity.
Optimization of solvent systems to facilitate the selective reaction and easy purification.
Implementation of catalytic processes to enhance reaction efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions:
Oxidation: : Transformation of functional groups, potentially using oxidizing agents such as KMnO4.
Reduction: : Reduction of nitro groups to amines, typically with reducing agents like LiAlH4.
Substitution: : Nucleophilic substitution reactions, especially involving the chlorine atom.
Common Reagents and Conditions
Oxidation: Using agents like H2O2 or NaOCl under controlled conditions.
Reduction: Employing agents like NaBH4 in protic solvents.
Substitution: Reactions with nucleophiles such as amines, alcohols, or thiols.
Major Products Formed
Depending on the reaction:
Oxidation might yield sulfoxides or sulfones.
Reduction could form amines.
Substitution would introduce various functional groups depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound's reactivity and functional groups make it a valuable intermediate in synthesizing other complex molecules.
Biology
Medicine
Could be used in drug discovery and development, particularly for its potential bioactivity related to its structural components.
Industry
Utilized in the synthesis of advanced materials, dyes, and agrochemicals.
Comparison with Similar Compounds
Compared to other sulfonamides or triazole-containing compounds, 4-chloro-N-[2-({3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}oxy)ethyl]benzene-1-sulfonamide stands out due to the unique combination of its functional groups, offering distinct reactivity and potential bioactivity.
List of Similar Compounds
4-chloro-N-[2-(1H-1,2,3-triazol-1-yl)ethyl]benzene-1-sulfonamide
N-[2-(1H-tetrazol-5-yl)ethyl]-4-chlorobenzene-1-sulfonamide
3-methyl-6-(4-chlorophenyl)-1,2,4-triazolo[4,3-b]pyridazine
Properties
IUPAC Name |
4-chloro-N-[2-[(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN5O3S/c1-10-17-18-13-6-7-14(19-20(10)13)23-9-8-16-24(21,22)12-4-2-11(15)3-5-12/h2-7,16H,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSIWUBSQTCIQCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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